molecular formula C8H4ClFO3 B13617327 5-Chloro-2-fluoro-3-formylbenzoic acid

5-Chloro-2-fluoro-3-formylbenzoic acid

Katalognummer: B13617327
Molekulargewicht: 202.56 g/mol
InChI-Schlüssel: LLRHVCYQXOZLKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-fluoro-3-formylbenzoic acid is a chemical compound with the molecular formula C8H4ClFO3 and a molecular weight of 202.57 g/mol . This compound is characterized by the presence of chloro, fluoro, and formyl functional groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 5-Chloro-2-fluoro-3-formylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the chlorination and fluorination of a benzoic acid derivative, followed by formylation. The reaction conditions often require specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale synthesis techniques to produce the compound efficiently .

Analyse Chemischer Reaktionen

5-Chloro-2-fluoro-3-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-fluoro-3-formylbenzoic acid is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in biochemical assays and studies involving enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-Chloro-2-fluoro-3-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .

Eigenschaften

Molekularformel

C8H4ClFO3

Molekulargewicht

202.56 g/mol

IUPAC-Name

5-chloro-2-fluoro-3-formylbenzoic acid

InChI

InChI=1S/C8H4ClFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13)

InChI-Schlüssel

LLRHVCYQXOZLKD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C=O)F)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.